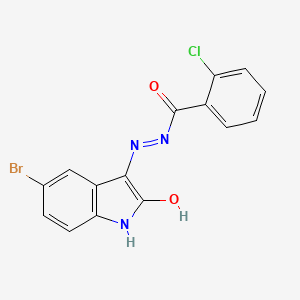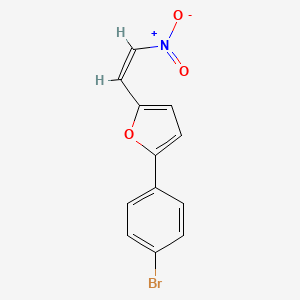![molecular formula C16H25N3O3S B6125994 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it can block the activity of an enzyme called gamma-secretase. Gamma-secretase is involved in the processing of a protein called amyloid precursor protein (APP), which is linked to the development of Alzheimer's disease. Inhibiting gamma-secretase activity with DAPT has been shown to reduce the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease.
作用機序
DAPT works by inhibiting the activity of gamma-secretase, which is involved in the processing of 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide and other proteins. By blocking gamma-secretase activity, DAPT reduces the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease. DAPT also inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and physiological effects:
DAPT has been shown to have a range of biochemical and physiological effects, including reducing the production of amyloid beta peptides and inhibiting the Notch signaling pathway. DAPT has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. However, the exact mechanisms by which DAPT exerts its effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of using DAPT in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This makes it a useful tool for studying the role of these pathways in various biological processes. However, DAPT can also have off-target effects, and its use in lab experiments requires careful control and monitoring to ensure that any observed effects are due to specific inhibition of gamma-secretase or the Notch signaling pathway.
将来の方向性
There are several potential future directions for research on DAPT and its applications. One area of interest is the development of more specific gamma-secretase inhibitors that can target specific isoforms of gamma-secretase and reduce the risk of off-target effects. Another area of interest is the use of DAPT in combination with other drugs or therapies for the treatment of Alzheimer's disease and other conditions. Finally, there is ongoing research into the role of gamma-secretase and the Notch signaling pathway in various biological processes, which may lead to new applications for DAPT and other gamma-secretase inhibitors.
合成法
The synthesis of DAPT involves several steps, including the reaction of piperidine with 3,4-dimethylbenzaldehyde to form a Schiff base, which is then reacted with dimethylsulfamoyl chloride to form the final product. The synthesis of DAPT has been described in detail in several scientific publications.
科学的研究の応用
DAPT has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its potential use in Alzheimer's disease research, DAPT has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and development. This makes DAPT a useful tool for studying the role of Notch signaling in various biological processes.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-7-8-15(10-13(12)2)17-16(20)14-6-5-9-19(11-14)23(21,22)18(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQFUMIYJSVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)